

# Unveiling Antibiotic AC4437: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Antibiotic AC4437

Cat. No.: B15565189

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## Introduction

**Antibiotic AC4437** is an aminoglycoside antibiotic first reported in 1986. As a member of the aminoglycoside class, it is of interest to the scientific community for its potential antibacterial properties and its role in understanding mechanisms of action and resistance. This technical guide provides a comprehensive overview of the discovery, origin, and core scientific attributes of AC4437, based on publicly available data.

## Discovery and Origin

**Antibiotic AC4437** was first described by Awata, M., Muto, N., Hayashi, M., and Yaginuma, S. in a 1986 publication in *The Journal of Antibiotics* (Tokyo).<sup>[1]</sup> The compound was isolated from the fermentation broth of a soil microorganism, a common source for novel antibiotic discovery.<sup>[1]</sup>

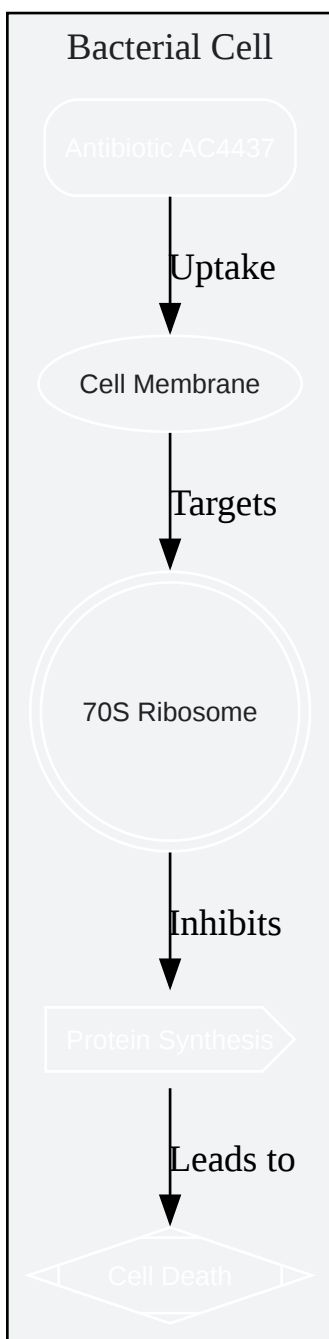
## Physicochemical Properties and Structure

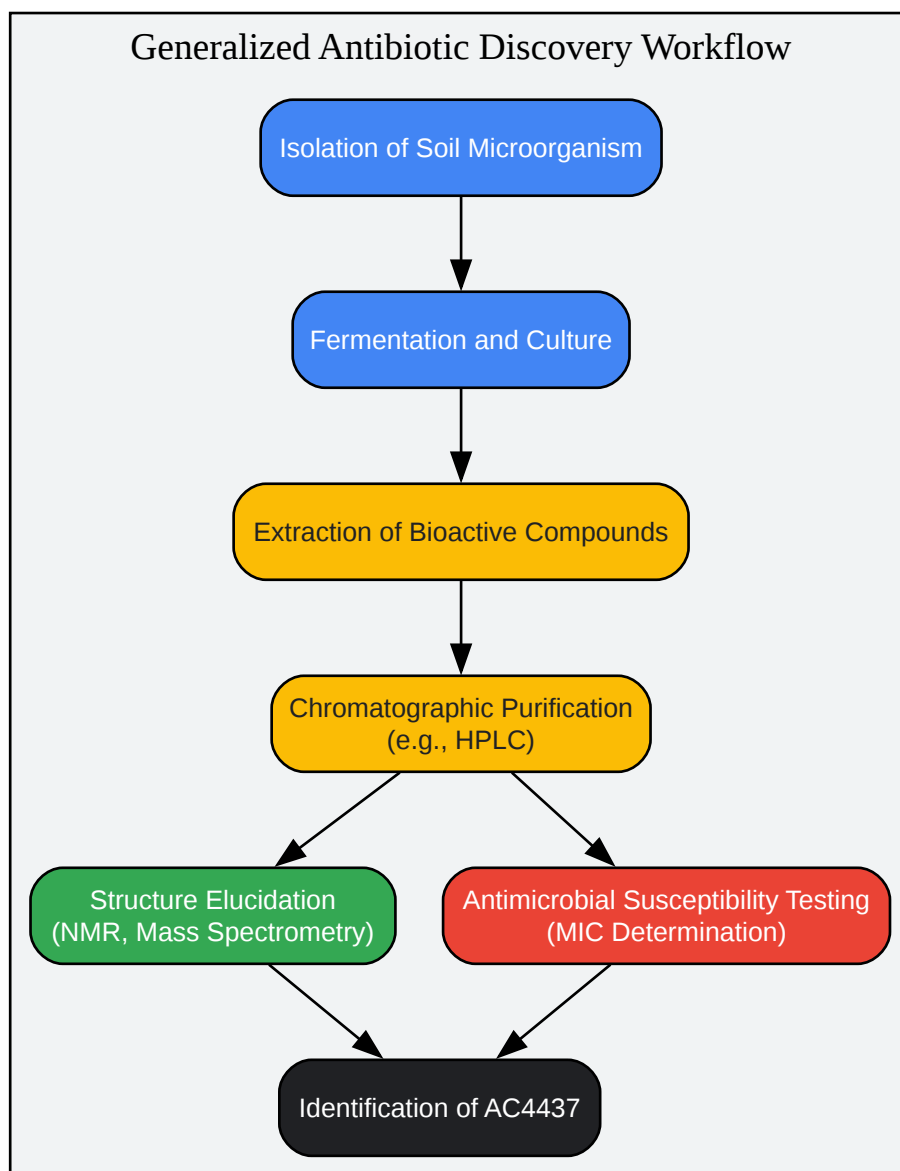
AC4437 is characterized as the deN-methyl-L-glucosamine analog of dihydrostreptomycin. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	63487-84-3	[1]
Molecular Formula	C <sub>14</sub> H <sub>28</sub> N <sub>6</sub> O <sub>8</sub>	[1]
Molecular Weight	408.41 g/mol	[1]
IUPAC Name	2-[(1S,2S,3R,4S,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4S,5S)-3,4-dihydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine	
SMILES	<chem>CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)O)(CO)O</chem>	

## Mechanism of Action

As an aminoglycoside, AC4437 is understood to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved through its binding to the 30S subunit of the bacterial ribosome. This interaction disrupts the initiation of protein synthesis and can also cause misreading of the mRNA template, leading to the production of non-functional or toxic proteins, which ultimately results in bacterial cell death.





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## References

- 1. [epdf.pub \[epdf.pub\]](#)

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)